molecular formula C5H7ClN2S B6601666 4-(3-chloropropyl)-1,2,3-thiadiazole CAS No. 1849357-80-7

4-(3-chloropropyl)-1,2,3-thiadiazole

Cat. No.: B6601666
CAS No.: 1849357-80-7
M. Wt: 162.64 g/mol
InChI Key: LRTUIUMVFRAUNG-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloropropyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a thiocarbonyl group and a hydrazine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur and nitrogen atoms.

Scientific Research Applications

4-(3-Chloropropyl)-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-chloropropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

4-(3-Chloropropyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:

    4-(3-Chloropropyl)-1,2,3-triazole: A similar compound with a triazole ring instead of a thiadiazole ring. The presence of different heteroatoms can lead to variations in chemical reactivity and biological activity.

    4-(3-Chloropropyl)-1,2,3-oxadiazole: Another related compound with an oxadiazole ring. The oxygen atom in the ring can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms in the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-chloropropyl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTUIUMVFRAUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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